1,3,4,6-Tetra-O-benzyl-2-O-(2,3,4,6-tetra-O-benzyl-a-D-glucopyranosyl)-b-D-galactopyranoside

Description

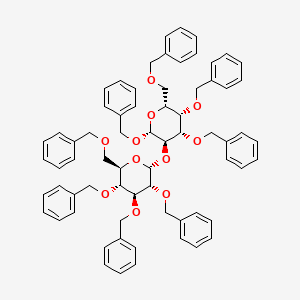

This compound is a fully benzylated disaccharide derivative comprising a β-D-galactopyranose core and an α-D-glucopyranosyl substituent. The galactopyranoside moiety is protected at positions 1, 3, 4, and 6 with benzyl groups, while the glucopyranosyl group is similarly benzylated at positions 2, 3, 4, and 4. This extensive benzylation enhances stability during synthetic glycosylation reactions, making the compound a critical intermediate in oligosaccharide synthesis . Its stereochemical configuration (β-anomer for galactose, α-anomer for glucose) is pivotal for directing regioselective glycosidic bond formation in complex carbohydrate assemblies .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H70O11/c1-9-25-51(26-10-1)41-69-49-59-62(72-44-54-31-15-4-16-32-54)64(74-46-56-35-19-6-20-36-56)66(67(77-59)76-48-58-39-23-8-24-40-58)79-68-65(75-47-57-37-21-7-22-38-57)63(73-45-55-33-17-5-18-34-55)61(71-43-53-29-13-3-14-30-53)60(78-68)50-70-42-52-27-11-2-12-28-52/h1-40,59-68H,41-50H2/t59-,60-,61-,62+,63+,64+,65-,66-,67-,68-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDUOSFSWOVRFH-JNRSPTDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC3C(C(C(OC3OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H70O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747138 | |

| Record name | Benzyl 3,4,6-tri-O-benzyl-2-O-(2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1063.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64694-20-8 | |

| Record name | Benzyl 3,4,6-tri-O-benzyl-2-O-(2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-benzyl-2-O-(2,3,4,6-tetra-O-benzyl-a-D-glucopyranosyl)-b-D-galactopyranoside typically involves multiple steps, including the protection of hydroxyl groups, glycosylation reactions, and benzylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The process may also involve the use of catalysts to facilitate the glycosylation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis, such as the use of automated synthesizers and high-throughput screening, can be applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-benzyl-2-O-(2,3,4,6-tetra-O-benzyl-a-D-glucopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

Reduction: Reduction reactions can be used to remove benzyl protecting groups.

Substitution: Nucleophilic substitution reactions can be employed to modify the benzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce deprotected glycosides.

Scientific Research Applications

1,3,4,6-Tetra-O-benzyl-2-O-(2,3,4,6-tetra-O-benzyl-a-D-glucopyranosyl)-b-D-galactopyranoside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-benzyl-2-O-(2,3,4,6-tetra-O-benzyl-a-D-glucopyranosyl)-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Protecting Group Patterns

- Benzyl 3,4,6-tri-O-benzyl-2-O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl)-β-D-galactopyranoside Key Difference: The galactose core lacks a benzyl group at position 1, replaced by a benzylidene group at positions 4 and 6 in some derivatives (e.g., ). Impact: The benzylidene group introduces conformational rigidity, altering reactivity in glycosylation compared to the fully benzylated target compound. This affects solubility and selectivity in coupling reactions .

- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose Key Difference: A monosaccharide lacking the glucopyranosyl substituent. Impact: Serves as a foundational building block rather than a glycosyl donor.

Compounds with Alternative Glycosidic Linkages or Sugar Cores

- 6,7,8,10-Tetra-O-benzyl-1,2,3,4-tetradeoxy-α-D-gluco-dec-5-ulopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside Key Difference: Features a dec-5-ulopyranosyl core (a 10-membered ring) instead of a pyranose. Impact: The larger ring size and deoxygenation at positions 1–4 reduce steric hindrance but limit compatibility with standard glycosylation protocols .

Derivatives with Mixed Protecting Groups

- 2-Thiazolinyl 2-O-benzyl-3-O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl)-4,6-O-benzylidene-1-thio-β-D-galactopyranoside Key Difference: Incorporates a thiazolinyl leaving group and benzylidene protection. Impact: The thioimidate group enhances reactivity in orthogonal glycosylation strategies, enabling selective activation under mild conditions (e.g., NIS/AgOTf) .

- Benzyl 4,6-O-Benzylidene-2-O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl)-D-galactopyranoside Key Difference: Cyclic benzylidene protection at positions 4 and 5. Impact: The benzylidene group directs regioselective glycosylation at position 3, contrasting with the target compound’s flexibility for multi-site modifications .

Spectroscopic Characterization

- 1H NMR: Target compound: Anomeric protons appear at δ ~5.34 ppm (β-D-galactose, J = 9.7 Hz) and δ ~5.30 ppm (α-D-glucose, J = 3.7 Hz). Similar compound (, Compound 17): δ 5.34 (H-1, β-D-galactose) and δ 5.30 (H-1', α-D-glucose) .

- 13C NMR : Benzyl carbons resonate at δ 127–138 ppm, while glycosidic carbons (C-1, C-1') appear at δ 93–101 ppm .

Biological Activity

1,3,4,6-Tetra-O-benzyl-2-O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl)-β-D-galactopyranoside is a complex glycoside that has garnered attention in the field of carbohydrate chemistry due to its potential biological activities. This compound is synthesized through a series of glycosylation reactions involving benzylated sugars, which enhance its stability and solubility. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Benzylated Sugars : Starting with D-galactose and D-glucose derivatives, the hydroxyl groups are protected using benzyl groups.

- Glycosylation Reaction : The benzylated glucopyranoside is coupled with the benzylated galactopyranoside under acidic or Lewis acid conditions to form the desired glycosidic bond.

- Deprotection : Finally, the benzyl protecting groups can be removed if necessary to yield the free sugar moieties.

Biological Activity

The biological activity of 1,3,4,6-Tetra-O-benzyl-2-O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl)-β-D-galactopyranoside has been explored in various studies:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals has been demonstrated through assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. The presence of multiple hydroxyl groups in the structure contributes to its antioxidant capacity.

Antimicrobial Properties

Studies have shown that this glycoside possesses antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria using disc diffusion methods and minimum inhibitory concentration (MIC) assays. The results suggest that it may inhibit bacterial growth effectively due to its structural features that enhance membrane permeability.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting glycosidases and other carbohydrate-active enzymes. This property could have implications for developing treatments for diseases related to carbohydrate metabolism.

Case Studies

Several case studies have documented the effects of this compound on cellular models:

- Cell Viability Assays : In vitro studies on human cell lines demonstrated that treatment with 1,3,4,6-Tetra-O-benzyl-2-O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl)-β-D-galactopyranoside resulted in increased cell viability under oxidative stress conditions.

- Anti-inflammatory Effects : Another study highlighted its role in reducing pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting potential anti-inflammatory applications.

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant Activity | DPPH and ABTS assays | Significant radical scavenging ability |

| Antimicrobial Activity | Disc diffusion and MIC tests | Effective against Gram-positive/negative bacteria |

| Enzyme Inhibition | Enzyme assays | Inhibits glycosidases |

| Anti-inflammatory Effects | Cytokine assays | Reduces pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.